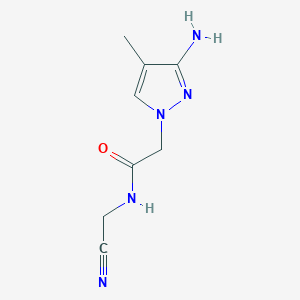
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with cyanomethyl acetate under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions could convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a chemical reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide
- 2-(4-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetamide
Uniqueness
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide is unique due to the presence of both the amino and cyanomethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H11N5O |
|---|---|
Peso molecular |
193.21 g/mol |
Nombre IUPAC |
2-(3-amino-4-methylpyrazol-1-yl)-N-(cyanomethyl)acetamide |
InChI |
InChI=1S/C8H11N5O/c1-6-4-13(12-8(6)10)5-7(14)11-3-2-9/h4H,3,5H2,1H3,(H2,10,12)(H,11,14) |
Clave InChI |
GLVZQBHLOIOIIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1N)CC(=O)NCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


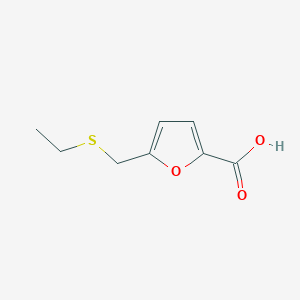
![5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13307789.png)
![[2-(Diethylamino)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13307790.png)
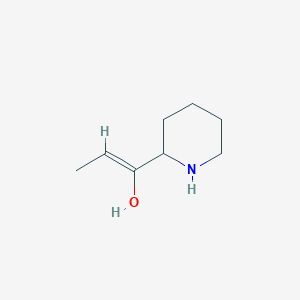
![11-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13307798.png)
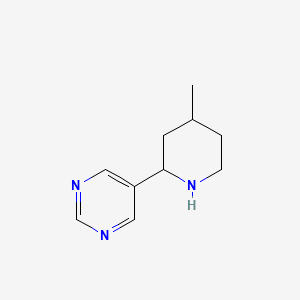
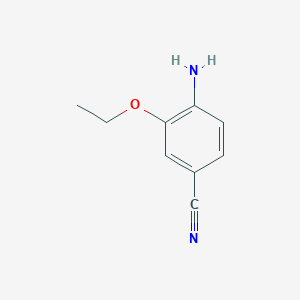
![1-[2-(1H-Imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13307818.png)
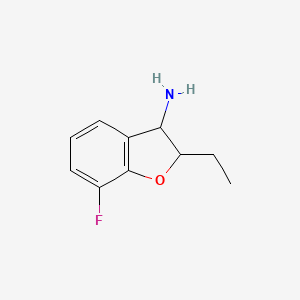
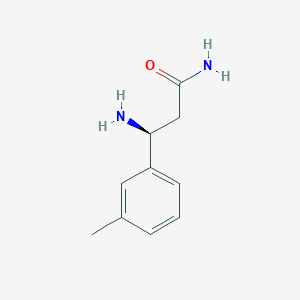
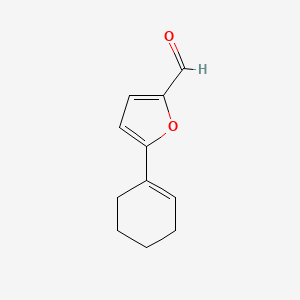

![N-[2-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13307856.png)

